(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Overview
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reversible Fiber-Optic Fluorosensing of Lower Alcohols
Researchers have explored the optical sensing of lower alcohols, such as methanol and ethanol, using novel fluorescent dyes. These compounds exhibit high emission quantum yields and a large Stokes shift, making them suitable for the fabrication of fiber-optic sensing heads. This technology has potential applications in monitoring lower alcohols in various environments, showcasing the versatility of pyrazolo and oxazine derivatives in sensing technologies (Orellana et al., 1995).
Synthesis of Pyrazolo and Oxazine Derivatives
The chemical synthesis and modification of pyrazolo[1,2,4]-triazine and oxazine derivatives have been extensively studied. These synthetic routes offer a pathway to diverse heterocyclic compounds with varied applications in dye stuffs and potential pharmacological activities. Such studies demonstrate the chemical versatility and utility of these compounds in creating novel materials and medicines (Neidlein & Jäschke, 1988).
Biological Activity of Novel Comenic Acid Derivatives
Research into the biological activities of novel comenic acid derivatives containing isoxazole and isothiazole moieties has shown promising results. These compounds, when used in conjunction with established antitumor drugs, have exhibited synergistic effects, highlighting the potential of pyrazolo and oxazine derivatives in enhancing the efficacy of cancer treatments (Kletskov et al., 2018).
Catalytic Hydrogenation and Synthesis Applications
Studies on the catalytic hydrogenation of dihydro-oxazines and the synthesis of polyhydroxylated compounds via oxazine derivatives underline the significance of these compounds in organic synthesis and the development of new catalytic processes. These findings contribute to a deeper understanding of the chemical properties of oxazines and their potential industrial applications (Sukhorukov et al., 2008).
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-6-4-7-9(8-6)2-1-3-11-7/h4,10H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJUJFCWUIQFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CO)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474337 | |
Record name | (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623565-62-8 | |
Record name | (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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